Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative featuring a bromine atom at the C6 position and a bulky 2,2-dimethylpropanoyloxy (pivaloyloxy) group at C5. The methyl ester at C3 and methyl substituent at C2 complete its substitution pattern.
Properties
IUPAC Name |
methyl 6-bromo-5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO5/c1-8-13(14(18)20-5)9-6-12(10(17)7-11(9)21-8)22-15(19)16(2,3)4/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJQLPNZYUGYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzofuran Scaffold Construction
The benzofuran backbone is typically synthesized via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For this compound, the cyclization precursor likely involves a methyl-substituted resorcinol derivative. A proposed retrosynthetic pathway includes:
- Formation of the furan ring via Pechmann condensation using a β-keto ester and a substituted phenol.
- Introduction of the 2-methyl group through alkylation prior to cyclization to avoid steric hindrance during later stages.
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Conc. H₂SO₄, 80°C | 72 |
| 2 | Methylation | Methyl iodide, K₂CO₃, DMF | 68 |
Bromination at Position 6
Electrophilic bromination is performed after cyclization to ensure regioselectivity. The electron-rich benzofuran ring facilitates bromine addition at position 6, guided by directing effects of the 2-methyl and ester groups:
- Reagent : N-Bromosuccinimide (NBS) in dichloromethane at 0°C.
- Yield : 85% (isolated via silica gel chromatography).
Esterification and Functional Group Installation
Pivaloyloxy Group at Position 5
The sterically demanding pivaloyloxy group is introduced via esterification of a hydroxyl intermediate:
- Hydroxyl activation : Treatment with pivaloyl chloride in pyridine at -10°C.
- Reaction time : 12 hours under nitrogen atmosphere to prevent hydrolysis.
| Parameter | Optimal Condition |
|---|---|
| Temperature | -10°C to 0°C |
| Solvent | Anhydrous THF |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
Methyl Ester at Position 3
The carboxyl group is methylated using dimethyl sulfate in the presence of potassium carbonate:
- Reaction : 24 hours at reflux in acetone.
- Purity : >98% (HPLC analysis after recrystallization from ethanol).
Comparative Analysis of Synthetic Routes
Linear vs. Convergent Synthesis
Linear synthesis (sequential functionalization) offers better control but lower overall yields due to multiple purification steps. Convergent synthesis , where pre-functionalized fragments are coupled, improves efficiency but requires advanced intermediates:
| Approach | Advantages | Disadvantages |
|---|---|---|
| Linear | High regiocontrol | Cumulative yield loss (∼40%) |
| Convergent | Shorter steps | Complex intermediate synthesis |
Solvent and Catalyst Optimization
- Bromination : Switching from CCl₄ to dichloromethane reduced side products by 22%.
- Esterification : DMAP increased reaction rate by 3-fold compared to pyridine alone.
Scale-Up Challenges and Solutions
Purification Difficulties
The bulky pivaloyloxy group complicates crystallization. Solutions include:
Thermal Stability
The compound decomposes above 150°C, necessitating low-temperature drying (40°C under vacuum).
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary, but it often involves binding to active sites or altering the function of specific proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent positions, electronic effects, and steric bulk. Below is a comparative analysis of key analogs:
Table 1: Substituent Positions and Key Properties
Key Trends and Observations
Substituent Bulkiness and Lipophilicity
- The target compound’s 2,2-dimethylpropanoyloxy group introduces significant steric hindrance and lipophilicity compared to smaller substituents like methoxy (Compound 4) or hydroxy groups. This bulk may reduce metabolic degradation but could limit membrane permeability .
- Ethyl ester analogs (e.g., Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate) exhibit higher molecular weights and slightly larger collision cross-sections (CCS: 178.1 Ų vs. 177.0 Ų for the methyl ester), suggesting conformational differences .
Electronic Effects
Structural and Computational Data
- Crystal Structures : While X-ray data for the target compound is unavailable, halogenated benzofurans like Compound VI (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) have been resolved via SHELX refinement, confirming substitution patterns .
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